molecular formula C19H23N5 B2491802 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin CAS No. 898915-17-8

5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin

Katalognummer: B2491802
CAS-Nummer: 898915-17-8
Molekulargewicht: 321.428
InChI-Schlüssel: WMQKFBBPKOPQJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl, phenyl, and methylpiperazinyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that compounds within this family can inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. Notably, studies have reported significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory processes. The structure of the compound suggests mechanisms that could lead to reduced inflammation and pain relief, making it a candidate for further exploration in treating inflammatory diseases .

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multiple steps that enhance their structural diversity and biological activity. Recent advancements have focused on optimizing synthetic routes to improve yields and reduce toxicity. For instance, the reaction of substituted aminopyrazoles with various electrophiles has been a common strategy to develop new derivatives with enhanced pharmacological profiles .

Synthetic Pathways

The synthesis often begins with aminopyrazole derivatives, which are then subjected to electrophilic substitution reactions. This approach allows for the introduction of various functional groups that can further modulate biological activity.

Case Studies

Several studies have documented the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • A study highlighted the development of compounds exhibiting both anticancer and anti-inflammatory activities through structural modifications of the pyrazolo[1,5-a]pyrimidine core.
  • Another research effort focused on synthesizing derivatives with improved selectivity and potency against specific cancer types while maintaining lower toxicity profiles compared to traditional chemotherapeutics .

Vorbereitungsmethoden

The synthesis of 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of a pyrazole intermediate, which is then reacted with a pyrimidine derivative to form the desired pyrazolo[1,5-a]pyrimidine core.

Analyse Chemischer Reaktionen

5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.

    LQFM182: Another piperazine derivative with anti-inflammatory properties.

Biologische Aktivität

5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancers, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is C18H22N4C_{18}H_{22}N_4 with a molecular weight of approximately 306.4 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.

Research indicates that compounds with similar structural motifs often interact with microtubules, leading to effects on cell division and proliferation. The pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This inhibition can lead to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). In these studies, the compound exhibited IC50 values ranging from 0.39 μM to 49.85 μM depending on the cell line tested .
Cell Line IC50 (μM)
MCF-70.46
A5490.39
HCT11614.31

Mechanistic Insights

The compound's mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. It has been reported that derivatives with similar structures can bind to colchicine sites on tubulin, inhibiting polymerization and promoting depolymerization .

Case Studies

  • MCF-7 Breast Cancer Cells : In a study evaluating the effects of various pyrazolo derivatives on MCF-7 cells, it was found that compounds similar to 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine induced significant apoptosis at low concentrations .
  • A549 Lung Cancer Cells : Another study highlighted the efficacy of this compound in inhibiting the growth of A549 cells with an IC50 value of 0.39 μM. The study noted that the compound induced autophagy without triggering apoptosis in certain contexts .

Pharmacological Profile

In addition to its anticancer properties, preliminary investigations suggest that 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine may possess anti-inflammatory effects and antimicrobial activity against specific bacterial strains .

Eigenschaften

IUPAC Name

5,6-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-14-15(2)21-18-17(16-7-5-4-6-8-16)13-20-24(18)19(14)23-11-9-22(3)10-12-23/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQKFBBPKOPQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.